molecular formula C20H21N3O2 B7741479 4-[2-(1-Ethylpropyl)-4-quinazolinylamino]benzoic acid

4-[2-(1-Ethylpropyl)-4-quinazolinylamino]benzoic acid

Cat. No.: B7741479
M. Wt: 335.4 g/mol
InChI Key: ICSMYXNXVFIHEY-UHFFFAOYSA-N
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Description

4-[2-(1-Ethylpropyl)-4-quinazolinylamino]benzoic acid is a compound that belongs to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including antibacterial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

4-[(2-pentan-3-ylquinazolin-4-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-3-13(4-2)18-22-17-8-6-5-7-16(17)19(23-18)21-15-11-9-14(10-12-15)20(24)25/h5-13H,3-4H2,1-2H3,(H,24,25)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSMYXNXVFIHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NC2=CC=CC=C2C(=N1)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1-Ethylpropyl)-4-quinazolinylamino]benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors and automated synthesis systems .

Mechanism of Action

The mechanism of action of 4-[2-(1-Ethylpropyl)-4-quinazolinylamino]benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(1-Ethylpropyl)-4-quinazolinylamino]benzoic acid is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its unique structure allows for targeted interactions with specific molecular targets, making it a valuable compound for therapeutic research .

Biological Activity

The compound 4-[2-(1-Ethylpropyl)-4-quinazolinylamino]benzoic acid is a derivative of benzoic acid that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C16H20N2O2
  • Molecular Weight : 284.35 g/mol
  • IUPAC Name : this compound

Physical Properties

PropertyValue
Melting PointNot available
SolubilitySoluble in DMSO
Log PNot available

Research indicates that derivatives of benzoic acid, including the quinazoline-based compounds, may interact with various biological pathways. The biological activity can be attributed to their ability to modulate protein degradation pathways such as:

  • Ubiquitin-proteasome pathway (UPP)
  • Autophagy-lysosome pathway (ALP)

In vitro studies have shown that certain benzoic acid derivatives enhance the activity of proteasomes and cathepsins, which are crucial for cellular homeostasis and protein turnover .

Anticancer Activity

Several studies have investigated the anticancer properties of quinazoline derivatives. For instance, a study highlighted the ability of certain quinazoline compounds to induce apoptosis in cancer cell lines. The mechanism involves the inhibition of specific enzymes that regulate cell cycle progression and survival .

Cytotoxicity Studies

A notable study evaluated the cytotoxic effects of various benzoic acid derivatives, including those similar to this compound, on human cancer cell lines. The results indicated that while some compounds exhibited significant cytotoxicity against Hep-G2 and A2058 cell lines, others showed minimal effects, suggesting a selective action based on structural variations .

Study 1: Antiproliferative Effects

In a study assessing the antiproliferative effects of various benzoic acid derivatives, it was found that compounds with quinazoline moieties demonstrated enhanced activity against several cancer cell lines compared to their non-quinazoline counterparts. This suggests that the incorporation of quinazoline enhances the biological efficacy of benzoic acid derivatives .

Study 2: Enzyme Inhibition

Another study focused on enzyme inhibition by this compound. It was shown to inhibit neurolysin and angiotensin-converting enzyme (ACE), which are critical in regulating blood pressure and neuropeptide metabolism. This inhibition suggests potential therapeutic applications in hypertension and neurodegenerative disorders .

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